4-({[4-ETHYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLE
Overview
Description
4-({[4-ETHYL-5-(4-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-(4-METHYLPHENYL)-1,3-THIAZOLE is a useful research compound. Its molecular formula is C20H19N5S2 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[4-ethyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine is 393.10818797 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Multicomponent Synthesis Approaches
One significant application of related chemical structures is in the development of efficient multicomponent synthesis methods. For instance, Altuğ et al. (2011) demonstrated an efficient one-pot approach to synthesize a series of thiazolo[3,2-a]pyridines, showing promising anticancer activity across various cancer cell lines (Altuğ et al., 2011).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is another critical area where similar chemical structures are applied. For example, Mohareb et al. (2004) explored the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates to generate pyran, pyridine, and pyridazine derivatives, showcasing the versatility of these compounds in synthesizing polyfunctionally substituted heterocycles (Mohareb et al., 2004).
Antimicrobial Activity
Compounds related to the specified chemical structure have been evaluated for their antimicrobial properties. Wardkhan et al. (2008) investigated the antimicrobial activities of synthesized thiazoles and their fused derivatives, revealing in vitro efficacy against bacterial and fungal isolates (Wardkhan et al., 2008).
Anticancer Potential
Exploring the anticancer potential of heterocyclic compounds remains a critical research domain. El‐Kazak and Ibrahim (2013) synthesized novel pyrido and thiazolo triazolo quinazolines, assessing their antimicrobial and potential anticancer activities (El‐Kazak & Ibrahim, 2013).
Novel Antimicrobial Agents
The quest for new antimicrobial agents leads to the synthesis of diverse heterocyclic compounds. Mabkhot et al. (2016) synthesized thiophene-based heterocycles, exhibiting potent antibacterial and antifungal activities, highlighting the potential of such compounds as novel antimicrobial agents (Mabkhot et al., 2016).
Properties
IUPAC Name |
4-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-(4-methylphenyl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5S2/c1-3-25-18(15-8-10-21-11-9-15)23-24-20(25)27-13-17-12-26-19(22-17)16-6-4-14(2)5-7-16/h4-12H,3,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBQWSSHIUWGBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CSC(=N2)C3=CC=C(C=C3)C)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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